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Compound of Interest

Compound Name:
5-Boc-4,6,7-trihydro-1,2,3-

triazolo[1,5-A]pyrazine

Cat. No.: B568006 Get Quote

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities.[1] This guide provides a comparative

analysis of recently developed triazolopyrazine derivatives, focusing on their anticancer,

antibacterial, and antimalarial properties. The information is intended for researchers,

scientists, and drug development professionals, offering a succinct overview of the

performance of these novel compounds supported by experimental data.

Anticancer Activity
A significant area of research for triazolopyrazine derivatives has been in oncology, with many

compounds designed as kinase inhibitors.[2][3]

Dual c-Met/VEGFR-2 Inhibitors

A series of[2][4][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated as dual

inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor

progression and angiogenesis.[4][6] The lead compound, 17l, emerged as a potent inhibitor

with promising antiproliferative activity against various cancer cell lines.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected Triazolopyrazine

Derivatives[4][6]
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Compound
A549 IC₅₀
(µM)

MCF-7 IC₅₀
(µM)

Hela IC₅₀
(µM)

c-Met IC₅₀
(nM)

VEGFR-2
IC₅₀ (µM)

17l 0.98 ± 0.08 1.05 ± 0.17 1.28 ± 0.25 26.00 2.6

17a - - - 55.00 -

17e - - - 77.00 -

Foretinib

(Control)
- - - - -

IC₅₀ values represent the concentration required for 50% inhibition.

Compound 17l not only demonstrated excellent kinase inhibitory activity but also induced late

apoptosis and cell cycle arrest in the G0/G1 phase in A549 lung cancer cells.[4][6] Western blot

analysis confirmed its inhibitory effect on the c-Met signaling pathway within these cells.[4]

EGFR/AKT Pathway Inhibition

Other studies have explored pyrazolo-[4,3-e][2][4][5]triazolopyrimidine derivatives as potential

anticancer agents.[7][8] One compound, in particular, exhibited potent antiproliferative activity

against breast (HCC1937) and cervical (HeLa) cancer cell lines, which are known to express

high levels of wild-type epidermal growth factor receptor (EGFR).[7][8] This compound was

shown to inhibit the activation of EGFR and its downstream signaling proteins, AKT and

ERK1/2.[7][8]

Table 2: Cytotoxicity of Pyrazolo-[4,3-e][2][4][5]triazolopyrimidine Derivatives Against Cancer

Cell Lines[7]

Compound HCC1937 IC₅₀ (µM) HeLa IC₅₀ (µM) MCF7 IC₅₀ (µM)

1 < 50 < 50 < 50

2 < 50 < 50 < 50

3 < 50 < 50 < 50

Specific IC₅₀ values below 50 µM were not detailed in the provided abstract.
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Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have also been screened for their antibacterial

properties. A recently synthesized series of fifteen compounds were tested against Gram-

positive Staphylococcus aureus and Gram-negative Escherichia coli.[9][10]

Among the tested compounds, 2e showed the most promising and superior antibacterial

activity, with minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic

ampicillin.[9][10]

Table 3: In Vitro Antibacterial Activity of Lead Triazolopyrazine Compound 2e[9][10]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)

2e 32 16

Ampicillin (Control) - Comparable to 2e

Antimalarial Activity
The triazolopyrazine scaffold has also been investigated for its potential in treating malaria.

Through late-stage functionalization of the Open Source Malaria (OSM) Series 4 scaffold,

twelve new analogues were synthesized and evaluated for their ability to inhibit the growth of

Plasmodium falciparum, the parasite responsible for malaria.[1][5][11]

Several of the synthesized compounds displayed moderate antimalarial activity, with IC₅₀

values ranging from 0.3 to over 20 µM.[1][11] Importantly, none of the compounds exhibited

cytotoxicity against a human embryonic kidney cell line (HEK293) at concentrations up to 80

µM, indicating a favorable preliminary safety profile.[1]

Table 4: Antimalarial Activity and Cytotoxicity of New Triazolopyrazine Analogues[1][11]

Compound
P. falciparum 3D7
IC₅₀ (µM)

P. falciparum Dd2
IC₅₀ (µM)

HEK293
Cytotoxicity (µM)

Series 4 Analogues 0.3 - >20 - >80
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Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activities of

these novel triazolopyrazine compounds is provided below.

Anticancer Activity Screening

MTT Assay for Cell Proliferation: This colorimetric assay was used to assess the

antiproliferative activities of the synthesized compounds.[4]

Cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in an appropriate medium, such

as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum.[4]

Cells are incubated at 37°C in a 5% CO₂ environment.[4]

The cells are treated with varying concentrations of the test compounds.

After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to the wells.

Viable cells with active mitochondrial reductases convert the MTT to formazan crystals,

which are then solubilized.

The absorbance of the formazan solution is measured, which is proportional to the number

of viable cells.

IC₅₀ values are calculated from the dose-response curves.

Kinase Inhibition Assay: The enzymatic inhibitory activity against specific kinases (e.g., c-

Met, VEGFR-2) is determined to understand the mechanism of action.[4]

Western Blot Analysis: This technique is used to verify the effect of the compounds on

specific signaling pathways. For instance, it was used to measure the levels of

phosphorylated EGFR, AKT, and ERK1/2 to confirm inhibition of the EGFR signaling

pathway.[7][8]

Antibacterial Activity Screening
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Microbroth Dilution Method: This method was employed to determine the Minimum Inhibitory

Concentration (MIC) of the compounds against bacterial strains.[10]

A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter

plates.

A standardized suspension of the target bacteria (S. aureus or E. coli) is added to each

well.

The plates are incubated under appropriate conditions to allow for bacterial growth.

The MIC is determined as the lowest concentration of the compound that visibly inhibits

bacterial growth.
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Caption: c-Met/VEGFR-2 signaling pathway inhibited by triazolopyrazine compounds.
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Caption: General workflow for screening novel triazolopyrazine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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